molecular formula C9H12N2O2 B6614639 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 856257-22-2

6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No. B6614639
CAS RN: 856257-22-2
M. Wt: 180.20 g/mol
InChI Key: HYJXAJDVJUSMBI-UHFFFAOYSA-N
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Description

6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (6MTHICA) is a heterocyclic compound belonging to the indazole family of molecules. It is a synthetic compound that is used in various scientific research applications. 6MTHICA has a wide range of biochemical and physiological effects, making it an attractive research subject.

Scientific Research Applications

6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been used in various scientific research applications, including drug discovery, drug design, and nanotechnology. In drug discovery, 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been used to identify novel drug targets and to develop new drugs. In drug design, 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been used to create more efficient and effective drugs. In nanotechnology, 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been used to create nanomaterials for drug delivery and other applications.

Mechanism Of Action

The mechanism of action of 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is not fully understood, but it is believed to act as a modulator of various biochemical pathways. It is thought to interact with proteins and enzymes, altering their activity and resulting in changes in the cell or organism.
Biochemical and Physiological Effects
6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer effects. It has also been shown to have neuroprotective and cardioprotective effects. In addition, 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been shown to have antidiabetic, antithrombotic, and anti-obesity effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in lab experiments is its wide range of biochemical and physiological effects. This makes it an ideal compound for studying various biological processes. However, 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a synthetic compound, and its synthesis can be expensive and time-consuming. In addition, 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is not found in nature, and its effects may not be the same as those of naturally-occurring compounds.

Future Directions

There are a number of potential future directions for 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid research. One possibility is to explore its potential as a therapeutic agent. Another possibility is to investigate its effects on various diseases and conditions, such as cancer, diabetes, and obesity. In addition, further research could be conducted to investigate its effects on the nervous system and its potential for drug delivery. Finally, further research could be conducted to investigate its potential for use in nanotechnology applications.

Synthesis Methods

6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can be synthesized through a variety of methods, including the Grignard reaction, the Suzuki reaction, and the Wittig reaction. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone, followed by hydrolysis. The Suzuki reaction involves the reaction of a boronic acid with an aryl halide, followed by a palladium-catalyzed cross-coupling. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, followed by an elimination reaction.

properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-2-3-6-7(4-5)10-11-8(6)9(12)13/h5H,2-4H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJXAJDVJUSMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)NN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

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